Lithium formate monohydrate
Overview
Description
Lithium formate monohydrate is a chemical compound with the formula LiHCOO·H₂O . It is known for its piezoelectric properties and susceptibility to nonlinear optics . This compound is also extensively researched for its applications in clinical electron paramagnetic resonance dosimetry .
Mechanism of Action
Target of Action
Lithium formate monohydrate primarily targets the dehydration process in the temperature range 300–700 K . The compound’s interaction with its targets is complex and occurs in two stages .
Mode of Action
The interaction of this compound with its targets involves a complex two-stage process. The first stage is the dehydration of this compound (LiHCOO·H2O) to anhydrous lithium formate (LiHCOO)
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the dehydration process . The compound’s action on these pathways results in the transformation of this compound to anhydrous lithium formate .
Pharmacokinetics
The compound’s transformation from a hydrated to an anhydrous state suggests that it undergoes significant changes in its physical and chemical properties .
Result of Action
The primary molecular and cellular effect of this compound’s action is the dehydration of the compound, resulting in the formation of anhydrous lithium formate . This transformation is a complex process that occurs in two stages .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . The dehydration process, which is the primary action of the compound, occurs in the temperature range 300–700 K .
Biochemical Analysis
Biochemical Properties
This process is influenced by the arrangement of the molecules in the crystal, including the hydrogen-bonding .
Temporal Effects in Laboratory Settings
In laboratory settings, lithium formate monohydrate undergoes a complex two-stage dehydration process when heated in the temperature range 300–700 K
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium formate monohydrate can be synthesized by dissolving lithium hydroxide monohydrate in formic acid. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium carbonate with formic acid. The reaction is conducted under controlled conditions to ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form lithium carbonate and carbon dioxide.
Reduction: It can be reduced to form lithium hydroxide and formic acid.
Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form other lithium salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide.
Reducing Agents: Hydrogen gas or lithium aluminum hydride.
Acids: Hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Lithium carbonate and carbon dioxide.
Reduction: Lithium hydroxide and formic acid.
Substitution: Various lithium salts depending on the acid used.
Scientific Research Applications
Lithium formate monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sodium formate
- Potassium formate
- Calcium formate
- Magnesium formate
Comparison:
- Uniqueness: Lithium formate monohydrate is unique due to its high sensitivity and stability in electron paramagnetic resonance dosimetry compared to other formates .
- Applications: While other formates are used in various industrial and chemical applications, this compound’s primary use in dosimetry sets it apart .
Properties
IUPAC Name |
lithium;formate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKCPVJSPEDON-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3LiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635737 | |
Record name | Lithium formate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-23-2 | |
Record name | Lithium formate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium formate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formic acid, lithium salt, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LITHIUM FORMATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQS5S890B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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